

# Application Notes and Protocols for In Vivo Imaging to Assess Merestinib Efficacy

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## Compound of Interest

Compound Name: Merestinib

Cat. No.: B612287

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## Introduction

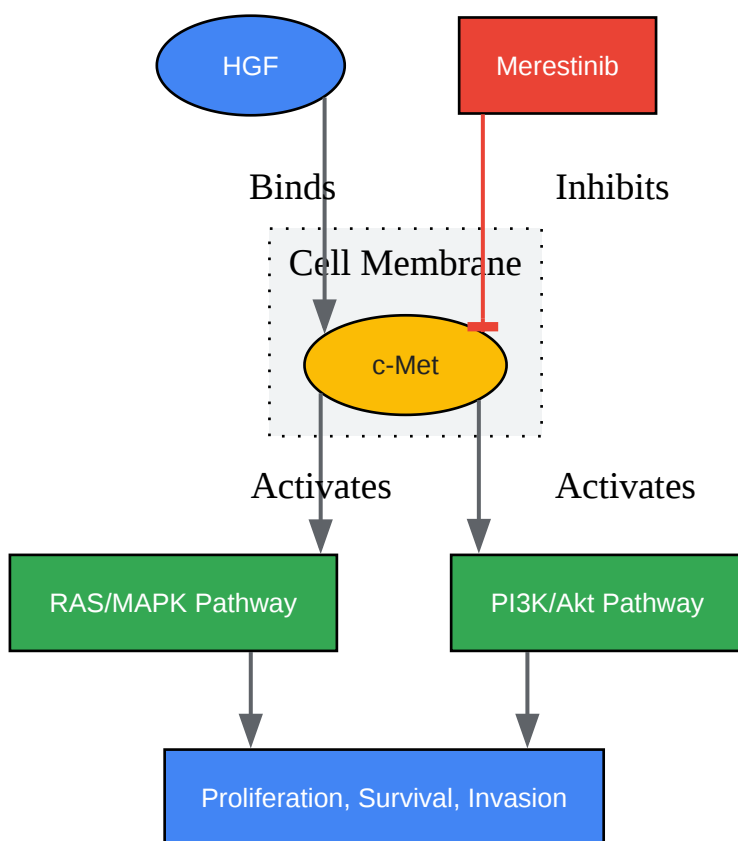
**Merestinib** (LY2801653) is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI).<sup>[1][2][3]</sup> Its primary target is the c-Met receptor (hepatocyte growth factor receptor), but it also demonstrates significant inhibitory activity against other receptor tyrosine kinases, including AXL, ROS1, and NTRK, as well as the serine/threonine kinases MKNK1/2.<sup>[3][4][5][6]</sup> These kinases are implicated in various aspects of tumorigenesis, including cell proliferation, survival, invasion, and angiogenesis.<sup>[1][2][7]</sup> Dysregulation of these signaling pathways is a hallmark of numerous cancers, making **Merestinib** a promising candidate for targeted cancer therapy.<sup>[1][7][8]</sup>

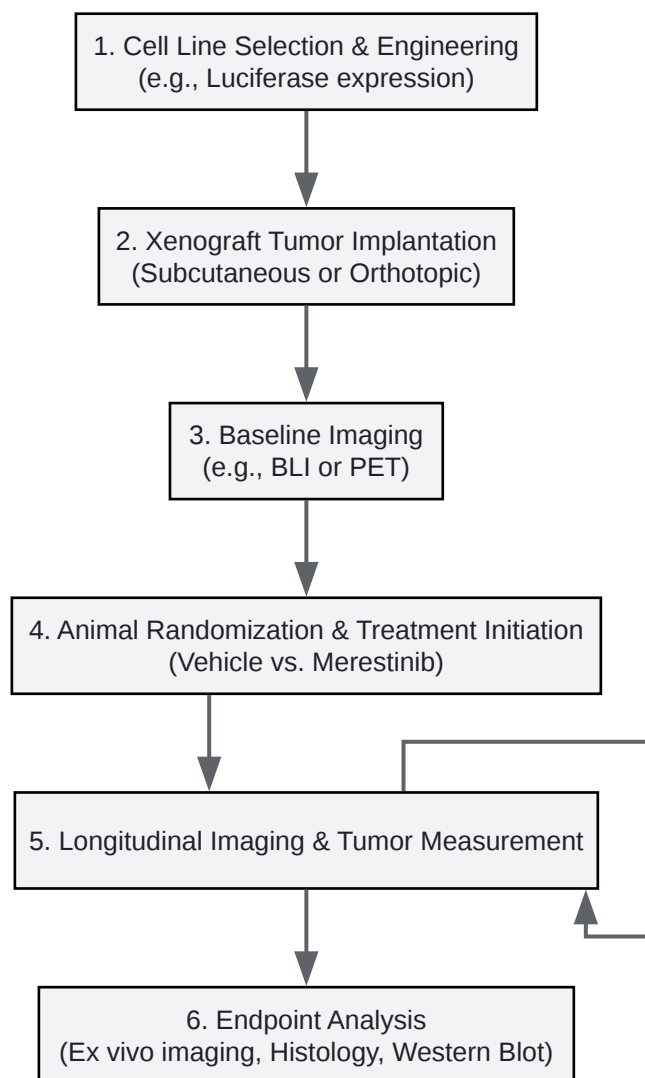
These application notes provide detailed protocols for utilizing preclinical in vivo imaging techniques to quantitatively assess the efficacy of **Merestinib** in mouse xenograft models. The described methods, including Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET), offer non-invasive, longitudinal monitoring of tumor growth, target engagement, and downstream signaling pathway modulation.<sup>[7][9][10]</sup>

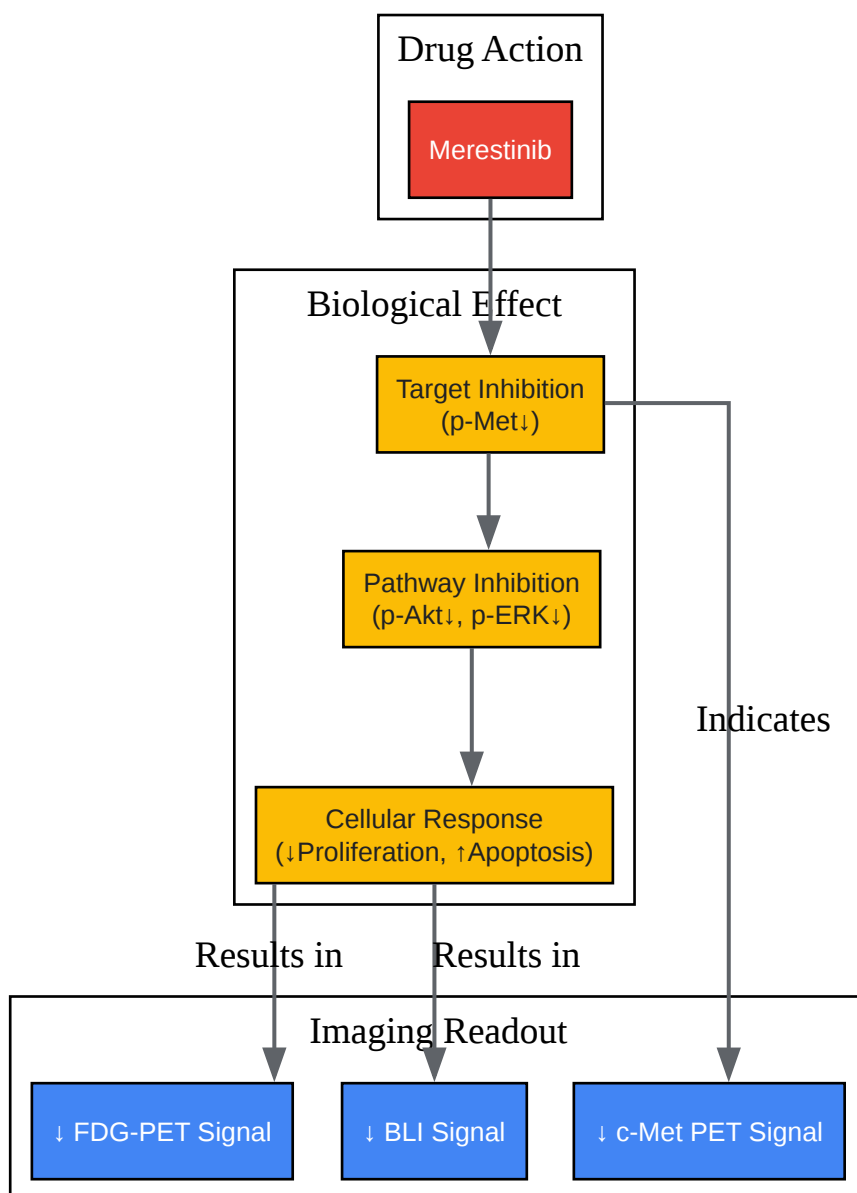
## Signaling Pathway Targeted by Merestinib

**Merestinib** primarily inhibits the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.

These pathways drive cellular processes that contribute to cancer progression. **Merestinib**, as a Type II ATP-competitive inhibitor, blocks this initial phosphorylation step, thereby inhibiting downstream signaling.<sup>[1][4]</sup>







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